![molecular formula C21H14N4OS B2779420 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 681174-19-6](/img/structure/B2779420.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Applications De Recherche Scientifique
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Orientations Futures
The future directions for the research on “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide” could involve further exploration of its biological activities and potential therapeutic applications. Given the broad range of biological activities exhibited by compounds containing a benzo[d]imidazole moiety , there is potential for the development of novel drugs based on this compound.
Mécanisme D'action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, which could result in various molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization and coupling processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide
- 1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide stands out due to its dual heterocyclic structure, which allows for a broader range of biological activities compared to compounds with a single heterocyclic ring. This dual structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-21(14-8-9-18-19(11-14)27-12-22-18)23-15-5-3-4-13(10-15)20-24-16-6-1-2-7-17(16)25-20/h1-12H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMAXOCUXZDNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
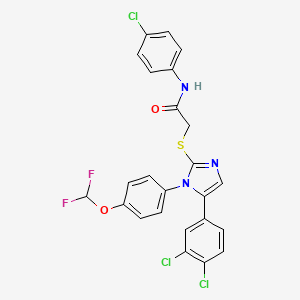

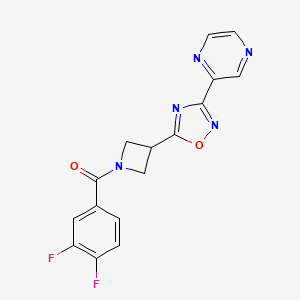
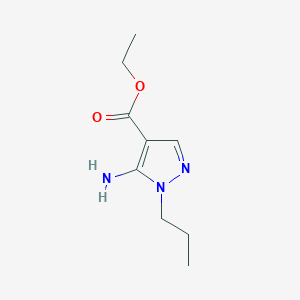
![N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide](/img/structure/B2779345.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2779347.png)
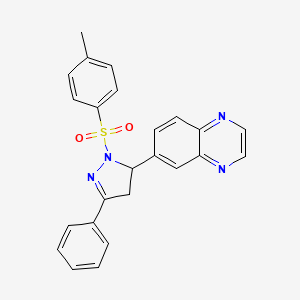
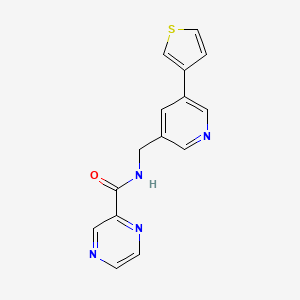

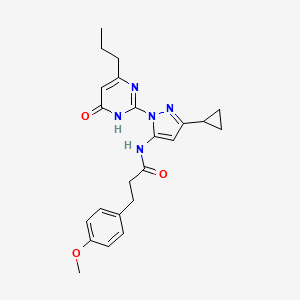
![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)
![5-ethoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2779355.png)
![2-[(4-ethylcyclohexyl)formamido]-N-[(furan-2-yl)methyl]-3-methylbutanamide](/img/structure/B2779356.png)

